molecular formula C₁₁H₁₁FO₂ B1141292 6-Fluoro-2-(oxiran-2-yl)chroman CAS No. 197706-51-7

6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No. B1141292
M. Wt: 194.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman involves starting from enantiomerically pure precursors such as (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, leading to a mixture of two stereoisomers. These stereoisomers are separated by column chromatography, with the crystallization of only one stereoisomer in some cases. This process has enabled the production of all four stereoisomers of the title epoxide, with their absolute configuration assigned through X-ray structure analysis (Rousselin, Lauréano, & Clavel, 2015).

Molecular Structure Analysis

The molecular structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman has been elucidated through X-ray crystallography, revealing the solid structure consisting of the R,S isomer. This analysis provides crucial insights into the stereoisomeric composition and spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and interactions with biological targets (Rousselin, Lauréano, & Clavel, 2015).

Chemical Reactions and Properties

6-Fluoro-2-(oxiran-2-yl)chroman undergoes various chemical reactions, including the formation of novel benzimidazoles through the condensation with o-phenylenediamine and subsequent reactions with different electrophiles. These reactions have been explored for their potential antibacterial activity, demonstrating the compound's utility in synthesizing bioactive molecules (Kumar et al., 2006).

Scientific Research Applications

  • Pharmaceutical Synthesis : It's used as a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol, a medication used in the treatment of hypertension (Rousselin, Lauréano, & Clavel, 2015).

  • Antimicrobial Activities : Derivatives of 6-Fluoro-2-(oxiran-2-yl)chroman have been synthesized and shown to exhibit moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).

  • Antagonists for 5-HT1A Receptor : Novel 6-fluorochroman derivatives have been evaluated as antagonists for the 5-HT1A receptor, which plays a role in various neurological processes (Yasunaga, Kimura, Naito, Kontani, Wanibuchi, Yamashita, Nomura, Tsukamoto, Yamaguchi, & Mase, 1998).

  • Synthesis of Benzimidazoles with Anti-Bacterial Activity : Novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles have been synthesized, showing promising anti-bacterial activity (Kumar, Vaidya, Kumar, Bhirud, & Mane, 2006).

  • Chiral Resolution Reagent : It has been used as a chiral resolution reagent for the analysis of scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

  • Synthesis of Nebivolol Intermediates : It has been used in the asymmetric synthesis of intermediates for the antihypertensive drug nebivolol (Devi & Das, 2017).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones (Vekariya, Pandya, & Joshi, 2014).

Safety And Hazards

While specific safety and hazard information for “6-Fluoro-2-(oxiran-2-yl)chroman” is not readily available, general precautions should be taken when handling this compound. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use3.


Future Directions

The synthesis of “6-Fluoro-2-(oxiran-2-yl)chroman” and its use in the production of dl-nebivolol represents a significant area of research in the pharmaceutical industry1. Future directions may include optimizing the synthesis process, exploring other potential applications of this compound, and investigating its pharmacological properties in more detail.


Please note that this analysis is based on the available literature and may not cover all aspects of “6-Fluoro-2-(oxiran-2-yl)chroman”. For more detailed information, please refer to the original sources123.


properties

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470147
Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(oxiran-2-yl)chroman

CAS RN

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7
Record name 6-Fluoro-2-(oxiran-2-yl)chroman
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Record name (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Record name (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl)
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
4
Citations
Y Rousselin, H Laureano, A Clavel - Acta Crystallographica Section …, 2015 - scripts.iucr.org
The title compound, C11H11FO2, is a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol. The synthesis starting from the enantiomerically pure (R)-6-…
Number of citations: 1 scripts.iucr.org
MR Mannam, P Kumar, NR Chamarthi… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A new series of biologically active 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives (1) have been designed and synthesized in four …
Number of citations: 4 www.tandfonline.com
AR POUNIKAR, MJ UMEKAR… - Asian Journal of …, 2020 - researchgate.net
Genotoxins are agents/carriers such as chemical or radiation that can cause the damage to DNA or chromosomal structure, thereby causing mutations and the process are called as …
Number of citations: 10 www.researchgate.net
VL Maddala, PC Ray… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 3

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